![molecular formula C16H23NO4 B13173187 ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamate functional group, and a chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with ethyl chloroformate to form the carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-[(1S,2S)-1-(4-hydroxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
- Ethyl N-[(1S,2S)-1-(4-chlorophenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
- Ethyl N-[(1S,2S)-1-(4-fluorophenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
Uniqueness
Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an enzyme inhibitor and its pharmacological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
ethyl N-[(1S,2S)-2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19)/t14-,15+/m0/s1 |
InChI-Schlüssel |
VEKULCRPYMVBTR-LSDHHAIUSA-N |
Isomerische SMILES |
CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C=O)C(C)C |
Kanonische SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
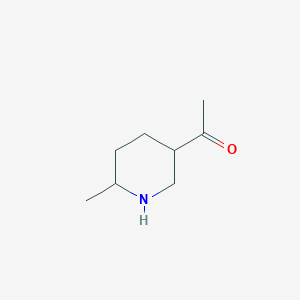
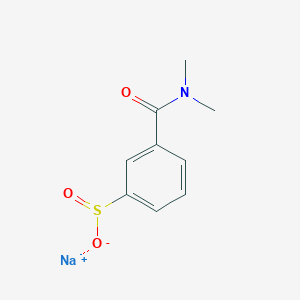

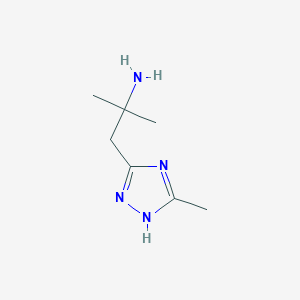

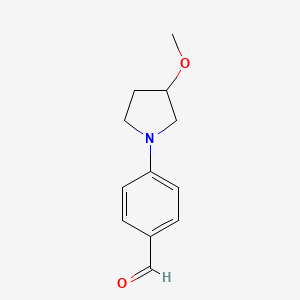
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)

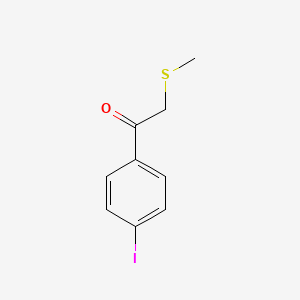

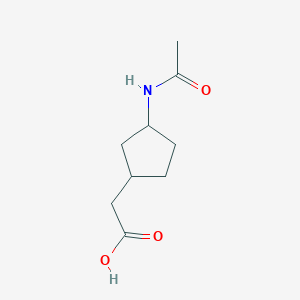
(propan-2-yl)amine](/img/structure/B13173182.png)

